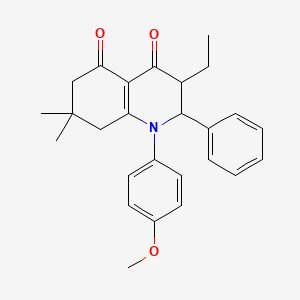
3-ethyl-1-(4-methoxyphenyl)-7,7-dimethyl-2-phenyl-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ETHYL-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Octahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the octahydroquinoline core.
Introduction of Substituents: The ethyl, methoxyphenyl, and dimethyl groups are introduced through various substitution reactions, often using reagents such as alkyl halides and Grignard reagents.
Oxidation and Reduction Reactions: The final steps may involve oxidation or reduction reactions to achieve the desired functional groups on the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring and the quinoline core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, Grignard reagents, halogenating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-ETHYL-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ETHYL-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a similar quinoline core but different substituents.
Phenyl Substituted Compounds: Compounds with phenyl groups attached to different positions on the quinoline core.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to various cores.
Uniqueness
What sets 3-ETHYL-1-(4-METHOXYPHENYL)-7,7-DIMETHYL-2-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE apart is its unique combination of functional groups and its specific structural configuration
Properties
Molecular Formula |
C26H29NO3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-ethyl-1-(4-methoxyphenyl)-7,7-dimethyl-2-phenyl-2,3,6,8-tetrahydroquinoline-4,5-dione |
InChI |
InChI=1S/C26H29NO3/c1-5-20-24(17-9-7-6-8-10-17)27(18-11-13-19(30-4)14-12-18)21-15-26(2,3)16-22(28)23(21)25(20)29/h6-14,20,24H,5,15-16H2,1-4H3 |
InChI Key |
KGZBSZSTTNWULN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(N(C2=C(C1=O)C(=O)CC(C2)(C)C)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















